Regioisomeric Differentiation: C7 vs. C6 Carboxylate Positioning
The target compound (CAS 853058-42-1) bears the carboxylate ethyl ester at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold, whereas its regioisomer ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS 1638760-02-7) carries the ester at the C6 position. This positional difference is non-interchangeable; the C7 ester in the target compound provides a geometrically distinct vector for amide bond formation that is inaccessible with the C6 regioisomer. Downstream derivatization routes (e.g., N5-alkylation, hydrolysis to carboxylic acid) have been explicitly optimized for the C7 ester in patented synthetic protocols, yielding defined products with characterized NMR spectra . The C6 regioisomer lacks equivalent validated synthetic pathways in the literature, making the C7 compound the only positionally defined intermediate for C7-functionalized pyrrolo[3,2-d]pyrimidine-based kinase inhibitor libraries .
| Evidence Dimension | Regiochemistry of carboxylate substitution |
|---|---|
| Target Compound Data | C7-ethyl carboxylate (CAS 853058-42-1); validated N5-alkylation to 5-methyl derivative (380 mg, 72% yield); hydrolysis to C7-carboxylic acid (1.13 g, 63% yield) |
| Comparator Or Baseline | Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS 1638760-02-7); no published synthetic protocols for analogous N5-alkylation or hydrolysis reactions |
| Quantified Difference | Qualitative: Target compound has documented multi-step derivatization routes; C6 regioisomer lacks equivalent validated synthetic pathways |
| Conditions | Synthetic organic chemistry; patented pharmaceutical intermediate preparation |
Why This Matters
The C7 regiochemistry is non-substitutable for medicinal chemistry programs targeting the C7 vector; selecting the C6 analog would require de novo route development and revalidation of all downstream chemistry.
